Mesitylene-d12

Catalog No.
S1897308
CAS No.
69441-16-3
M.F
C9H12
M. Wt
132.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesitylene-d12

CAS Number

69441-16-3

Product Name

Mesitylene-d12

IUPAC Name

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene

Molecular Formula

C9H12

Molecular Weight

132.26 g/mol

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D

InChI Key

AUHZEENZYGFFBQ-ZPMNDIOMSA-N

SMILES

CC1=CC(=CC(=C1)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Subheading: Reference Compound for Precise Analysis

Mesitylene-d12 is a popular reference compound in NMR spectroscopy []. NMR spectroscopy is a technique that analyzes the properties of molecules by exposing them to a strong magnetic field. The nuclei in the molecules absorb and emit energy at specific frequencies, providing detailed information about their structure and environment.

Mesitylene-d12's strength as a reference compound lies in its deuterium (D) atoms. Deuterium is a stable isotope of hydrogen, containing one neutron in its nucleus compared to hydrogen's zero neutrons. These deuterium atoms have a spin property that differs from hydrogen, leading to distinct and minimal signal interference in the NMR spectrum [, ]. This allows scientists to obtain clear and accurate readings of the sample being analyzed.

Isotope Labeling Studies

  • Subheading: Tracking Reactions and Pathways

Mesitylene-d12's deuterium atoms also play a crucial role in isotope labeling studies. Scientists can incorporate these isotopically labeled molecules into reactions or biological processes []. By tracking the position of the deuterium atoms in the final product or throughout the experiment, researchers can gain valuable insights into reaction mechanisms, metabolic pathways, and other dynamic processes.

Mesitylene-d12, also known as 1,3,5-trimethylbenzene-d12, is a deuterated derivative of mesitylene, a colorless liquid hydrocarbon with the molecular formula C9H12C_9H_{12}. In its deuterated form, the hydrogen atoms are replaced by deuterium, resulting in the formula C9D12C_9D_{12} or C9H12C_9H_{12} with approximately 98% of the hydrogen atoms replaced by deuterium. This compound is primarily used in research and analytical chemistry due to its unique properties, such as its ability to serve as a solvent in nuclear magnetic resonance spectroscopy, where the presence of deuterium enhances spectral resolution and reduces background noise from hydrogen signals .

Similar to its non-deuterated counterpart. It is often used as a solvent for reactions involving organometallic compounds and can facilitate reactions such as:

  • Nucleophilic substitutions: Mesitylene-d12 can stabilize intermediates during nucleophilic attack due to its electron-donating methyl groups.
  • Hydrosilylation: It serves as a solvent in hydrosilylation reactions, where silanes react with alkenes or alkynes.
  • Reductive cleavage reactions: Mesitylene-d12 has been employed in ether reductive cleavage reactions, demonstrating its utility in organic synthesis .

Mesitylene-d12 can be synthesized through several methods:

  • Deuteration of Mesitylene: This involves the exchange of hydrogen atoms for deuterium using deuterated reagents or solvents under specific conditions.
  • Catalytic Hydrogenation: The process may also involve catalytic hydrogenation of aromatic hydrocarbons in the presence of deuterium gas.

Interaction studies involving mesitylene-d12 often focus on its role as a solvent rather than its direct interactions with other compounds. For instance, it has been shown to facilitate the encapsulation of various molecules within self-assembled capsules, allowing researchers to study molecular dynamics and interactions under controlled conditions . The use of mesitylene-d12 in these studies enhances the clarity of NMR spectra by minimizing interference from protons.

Mesitylene-d12 shares structural similarities with several other aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
MesityleneC9H12Non-deuterated form; commonly used solvent
TolueneC7H8Simple aromatic hydrocarbon; widely used
P-xyleneC8H10Isomeric form; used in industrial applications
DureneC10H10Higher carbon count; used in polymer synthesis
EthylbenzeneC8H10Precursor to styrene; common industrial chemical

Uniqueness of Mesitylene-d12: The primary uniqueness of mesitylene-d12 lies in its isotopic labeling with deuterium, which provides enhanced sensitivity and specificity in analytical techniques compared to its non-deuterated analogs. This property makes it particularly valuable for researchers needing precise measurements and insights into molecular behaviors.

Deuterium Exchange Reactions

Deuterium exchange reactions represent the fundamental approach for synthesizing mesitylene-d12 through the systematic replacement of hydrogen atoms with deuterium isotopes . The deuteration process involves the exchange of hydrogen atoms for deuterium using deuterated reagents or solvents under specific reaction conditions . These reactions exploit the chemical similarity between hydrogen and deuterium while leveraging their distinct nuclear properties to achieve isotopic substitution [2].

The hydrogen-deuterium exchange mechanism typically proceeds through either heterolytic or homolytic pathways, depending on the catalyst system and reaction conditions employed [2]. In heterolytic processes, the carbon-hydrogen bond undergoes polarization followed by nucleophilic attack by deuterium-containing species, while homolytic mechanisms involve radical intermediates formed through thermal or photochemical activation [2].

Supercritical Fluid Deuteriation Techniques

Supercritical fluid deuteration represents an advanced methodology for producing mesitylene-d12 under controlled high-temperature and high-pressure conditions [3]. The process utilizes deuterium oxide under supercritical conditions at temperatures of 420-430°C and supercritical pressures for extended reaction periods of 24 hours [3]. This methodology achieves deuteration yields of approximately 76% while maintaining high isotopic purity [3].

The supercritical deuteration approach offers several distinct advantages over conventional deuteration methods [4]. The enhanced mass transfer properties of supercritical fluids, characterized by gas-like diffusivity combined with liquid-like density, facilitate superior penetration into the molecular structure of mesitylene [4]. The absence of surface tension and reduced viscosity compared to liquid systems enables more efficient contact between the deuterium source and the aromatic substrate [4].

Table 1: Supercritical Fluid Deuteration Parameters

ParameterValueReference
Temperature Range420-430°CChemicalBook synthesis
Pressure RangeSupercritical pressureTetrahedron Letters study
Reaction Time24 hoursBatch process conditions
Deuteration Yield76%Experimental data
Isotopic Purity98+ atom % DCommercial specifications

The reaction mechanism under supercritical conditions involves the formation of highly reactive deuterated intermediates that facilitate the exchange process [5]. Near-critical deuterium oxide serves as both deuterium source and reaction medium, providing an environmentally benign approach to deuteration compared to traditional organic synthesis methods [5]. The elevated temperature and pressure conditions enable the activation of normally inert carbon-hydrogen bonds in the aromatic ring system [5].

Continuous processing under supercritical conditions has been demonstrated for aromatic hydrocarbon deuteration, offering improved reaction control and scalability compared to batch processes [5]. The ability to precisely control temperature, pressure, flow rates, and processing time allows for optimization of deuteration efficiency while minimizing side reactions [4].

Catalytic Pathways for Selective Labeling

Catalytic deuteration pathways employ transition metal complexes and heterogeneous catalysts to achieve selective deuterium incorporation into mesitylene [7] [8]. These methodologies offer enhanced reaction rates, improved selectivity, and milder reaction conditions compared to uncatalyzed thermal processes [7].

Palladium-based catalytic systems represent the most extensively studied approach for aromatic deuteration [8] [9] [10]. Palladium on carbon catalysts facilitate deuterium exchange using deuterium gas or deuterium oxide as the deuterium source under mild conditions [8]. The catalytic mechanism involves oxidative addition of the aromatic carbon-hydrogen bond to the palladium center, followed by reductive elimination with deuterium to form the deuterated product [8].

Advanced palladium catalytic systems incorporating specialized ligands have been developed to enhance functional group tolerance and reaction efficiency [9]. These systems enable nondirected late-stage deuteration of complex aromatic substrates using deuterium oxide as a convenient deuterium source [9]. The use of nitrogen-nitrogen bidentate ligands containing acylsulfonamide groups has proven particularly effective for achieving high degrees of deuterium incorporation [9].

Tantalum hydride complexes provide an alternative catalytic pathway for benzene and substituted benzene deuteration [7] [11]. Dicyclopentadienyltrihydridotantalum(V) catalysts operate through a mechanism involving reversible hydrogen elimination to generate the active tantalum(III) species [7] [11]. The tantalum(III) intermediate undergoes oxidative addition with the aromatic substrate, followed by deuterium incorporation through reductive elimination processes [7] [11].

Table 2: Catalytic Systems for Mesitylene-d12 Synthesis

Catalyst TypeOperating Temperature (°C)Deuterium SourceSelectivityApplication
Palladium/Carbon25-100D2 gasHighGeneral aromatic deuteration
Tantalum Hydride Complex25-400D2 gasVery HighBenzene deuteration
Niobium Oxide225-400D2OModerateIndustrial processes
Platinum-based25-150D2 gasHighHeterogeneous catalysis
Ruthenium Complex115t-BuODHighN-heterocycles

Niobium-based catalytic systems offer advantages for large-scale industrial deuteration processes [12] [13]. These catalysts demonstrate activity for hydrogen-deuterium exchange reactions under moderate temperature conditions while maintaining stability over extended reaction periods [12]. Niobium oxide catalysts can be modified through the incorporation of secondary metals to enhance catalytic activity and selectivity [12].

Ruthenium carbonyl complexes provide selective deuteration capabilities for electron-rich aromatic systems [14]. These catalysts operate under relatively mild conditions using tert-butanol-d as the deuterium source, achieving high deuteration degrees through multiple catalytic cycles [14]. The ruthenium-catalyzed process demonstrates excellent selectivity for specific aromatic positions while minimizing side reactions [14].

Industrial-Scale Production Processes

Industrial-scale production of mesitylene-d12 requires sophisticated reactor systems capable of handling high-temperature, high-pressure deuteration conditions while maintaining product quality and safety standards [15] [16]. The production infrastructure typically consists of specialized hydrothermal reactors, purification systems, and analytical equipment for quality control [15] [16].

Parr hydrothermal reactors serve as the primary reaction vessels for industrial deuteration processes [15] [17]. These reactors are constructed from corrosion-resistant materials and designed to withstand operating conditions up to 350°C and 131 bar pressure [15] [17]. The reactor systems incorporate precise temperature and pressure control mechanisms to ensure reproducible reaction conditions [15].

The industrial production process begins with the preparation of high-purity starting materials and deuterium sources [15]. Mesitylene feedstock undergoes preliminary purification to remove impurities that could interfere with the deuteration process or contaminate the final product [15]. Deuterium oxide or deuterium gas is purified to ensure high isotopic purity and minimize the presence of protiated contaminants [15].

Table 3: Industrial Production Parameters

Process ParameterSpecificationQuality Standard
Reactor TypeParr Hydrothermal ReactorsStainless steel construction
Scale Range50 mL - 1200 mL vesselsBatch to pilot scale
Temperature Control±2°C precisionAutomated control systems
Pressure RequirementsUp to 131 barSafety-rated equipment
Purification MethodMulti-stage chromatographyNMR/MS verification

The reaction process involves charging the reactor with mesitylene and the appropriate deuterium source under controlled atmospheric conditions [15]. The reactor system is sealed and gradually heated to the target temperature while monitoring pressure development [15]. Reaction progress is tracked through periodic sampling and analysis of deuteration levels [15].

Flow chemistry systems represent an emerging approach for continuous industrial production of deuterated compounds [18] [19]. These systems offer advantages in terms of reaction control, scalability, and safety compared to traditional batch processes [19]. Flow reactors enable precise control of residence time, temperature profiles, and reagent mixing, potentially improving deuteration efficiency and product consistency [19].

Modern industrial facilities incorporate advanced process control systems to monitor and optimize reaction conditions in real-time [16]. These systems utilize multiple analytical techniques including online nuclear magnetic resonance spectroscopy and mass spectrometry to track reaction progress and product quality [16]. Automated control systems adjust reaction parameters to maintain optimal conditions and ensure consistent product specifications [16].

Purification and Quality Control Standards

Purification of mesitylene-d12 requires specialized techniques to achieve the high isotopic purity demanded for analytical and research applications [15] [16]. The purification process must effectively separate the deuterated product from unreacted starting material, partially deuterated intermediates, and potential byproducts while preserving the isotopic integrity of the compound [16].

Multi-stage chromatographic purification represents the primary approach for achieving high-purity mesitylene-d12 [15] [16]. The purification sequence typically begins with preparative-scale liquid chromatography to separate the desired fully deuterated product from partially deuterated species [16]. Subsequent purification steps may include gas chromatography for final polish and removal of trace impurities [16].

Quality control protocols for mesitylene-d12 encompass comprehensive analytical characterization to verify isotopic purity, chemical purity, and structural integrity [15] [16] [20]. Multiple complementary analytical techniques are employed to provide complete characterization of the deuterated product [16] [20].

Table 4: Quality Control Methods and Standards

Analysis MethodDetection LimitIsotopic Purity RangeTypical Application
1H NMR Spectroscopy0.1% H content95-99.9%Deuteration verification
2H NMR SpectroscopyDirect D quantification98-99.9%Positional analysis
Mass Spectrometry±0.1 mass units90-99%Isotopologue distribution
High-Resolution MSppm accuracy95-99.9%Molecular composition
GC-MS Analysis0.01% impurities95-99%Impurity screening

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for isotopic purity determination [16] [20]. Proton nuclear magnetic resonance spectroscopy quantifies residual hydrogen content through integration of aromatic and methyl proton signals relative to internal standards [16]. Deuterium nuclear magnetic resonance spectroscopy provides direct quantification of deuterium incorporation at specific molecular positions [16].

Mass spectrometry techniques enable detailed characterization of isotopologue distributions and overall deuteration levels [21] [20]. High-resolution mass spectrometry provides accurate molecular weight determination and isotopic composition analysis [20]. The mass spectral envelope reveals the distribution of deuterated species and enables calculation of average deuteration levels [21].

Electrospray ionization high-resolution mass spectrometry has emerged as a rapid and sensitive method for isotopic purity characterization [20] [22]. This technique offers advantages including high sensitivity, low sample consumption, and the ability to perform analysis without deuterated solvents [22]. The method enables real-time monitoring of deuteration reactions and provides accurate isotopic purity measurements [22].

Gas chromatography-mass spectrometry analysis provides comprehensive impurity profiling and verification of chemical purity [16]. This technique identifies and quantifies organic impurities that may be present from synthesis or degradation processes [16]. The combination of chromatographic separation with mass spectral identification enables detection of trace contaminants at parts-per-million levels [16].

Certificate of analysis documentation accompanies each batch of mesitylene-d12 to provide complete characterization data [15] [16]. The certificate includes results from all analytical techniques employed, isotopic purity measurements, chemical purity determinations, and compliance with specifications [16]. This documentation ensures traceability and quality assurance for end-users requiring high-purity deuterated materials [16].

Structural Characteristics

Molecular Geometry and Symmetry

Mesitylene-d12 exhibits a highly symmetrical molecular structure that closely resembles its non-deuterated analogue. The compound maintains a D₃ₕ point group symmetry, characterized by three-fold rotational symmetry about the axis perpendicular to the benzene ring plane [1] [2]. This symmetry arises from the 1,3,5-substitution pattern of the three methyl groups on the benzene ring, creating a trigonal arrangement that preserves molecular symmetry upon deuteration [3].

The benzene ring structure shows minimal geometric perturbation upon complete deuteration. Carbon-carbon bond lengths within the aromatic ring remain essentially unchanged at 1.3985-1.3994 Å [4], demonstrating that the electronic structure and aromatic character are preserved. The C-C-C bond angles in the ring maintain their characteristic values of 118.1-118.3° [4], indicating that the planar hexagonal geometry of the benzene core is unaffected by isotopic substitution.

Methyl group positioning retains the characteristic geometry with C-C bond lengths between the ring and methyl carbons of 1.507-1.509 Å [4]. The tetrahedral geometry around each methyl carbon is preserved, with H-C-H bond angles (now D-C-D) remaining at approximately 109.5°[geometry_df]. The three methyl groups maintain their coplanar arrangement relative to the benzene ring, with each methyl carbon lying approximately in the plane of the aromatic system.

Isotopic Effects on Molecular Dimensions

Deuteration of mesitylene produces subtle but measurable changes in molecular dimensions due to the mass difference between hydrogen and deuterium atoms. The molecular weight increases significantly from 120.19 g/mol to 132.27 g/mol [1] [5], representing a 10.0% mass increase due to the substitution of twelve hydrogen atoms with deuterium.

Bond length variations are minimal but detectable. C-H bond lengths (approximately 1.085 Å for aromatic protons and 1.095 Å for methyl protons) experience slight changes to C-D bond lengths due to the reduced vibrational amplitude of the heavier deuterium atoms [6]. The zero-point energy contribution is significantly reduced in the deuterated compound, leading to more compact molecular vibrations and subtle geometric adjustments [6] [7].

Vibrational properties show the most pronounced isotopic effects. The reduced mass of deuterium compared to hydrogen results in lower vibrational frequencies for all C-D stretching, bending, and torsional modes [8]. Rotational barriers for methyl group rotation are slightly reduced in mesitylene-d12 due to the altered vibrational landscape and reduced zero-point energy [9]. This effect influences the dynamic behavior of the molecule while preserving its time-averaged geometry.

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

Mesitylene-d12 exhibits remarkably similar phase transition temperatures to its non-deuterated counterpart, demonstrating the minimal impact of deuteration on bulk thermodynamic properties. The melting point remains unchanged at -45°C [10] [11], indicating that the crystalline packing and intermolecular forces in the solid state are not significantly affected by isotopic substitution.

The boiling point shows a minimal increase from 164-166°C for mesitylene to 165°C for mesitylene-d12 [10] [12], representing only a 1°C elevation. This small change reflects the slightly stronger intermolecular interactions due to the increased molecular mass and altered vibrational properties of the deuterated compound [13]. The enthalpy of vaporization is expected to be marginally higher for the deuterated compound due to these enhanced intermolecular interactions.

Phase transition kinetics may be affected by deuteration through altered molecular dynamics. The reduced vibrational frequencies in mesitylene-d12 can influence nucleation rates and crystal growth kinetics during phase changes [14]. However, these effects are typically small for aromatic compounds where π-π stacking interactions dominate the solid-state behavior rather than specific hydrogen bonding interactions.

Density and Volumetric Relationships

The most significant physical property change upon deuteration is the substantial increase in density. Mesitylene-d12 exhibits a density of 0.947 g/mL at 25°C compared to 0.864 g/mL for mesitylene [15] [11], representing a 9.6% increase. This density enhancement directly reflects the increased molecular mass while maintaining essentially the same molecular volume.

Molar volume calculations reveal that the deuterated compound occupies slightly less space per molecule due to reduced zero-point motion and more compact vibrational states [13]. The volume isotope effect contributes to a marginal decrease in molecular volume, which partially offsets the mass increase effect on density [16]. This phenomenon is consistent with the general principle that heavier isotopes exhibit reduced vibrational amplitudes and tighter packing.

Thermal expansion coefficients for mesitylene-d12 are expected to differ from those of the non-deuterated compound, though specific data are limited. Studies on analogous deuterated aromatic compounds suggest slightly reduced thermal expansion due to the altered vibrational properties and stronger effective intermolecular interactions [17] [18]. The compressibility of mesitylene-d12 is likely marginally reduced compared to mesitylene, reflecting the denser packing and modified vibrational landscape.

Solvent Behavior and Intermolecular Interactions

Mesitylene-d12 functions as an excellent aprotic solvent with properties very similar to its non-deuterated analogue. Its high aromatic character and symmetric structure make it particularly suitable for dissolution of organic compounds and coordination complexes [19]. The compound maintains low polarity with a zero dipole moment due to its D₃ₕ symmetry, making it ideal for applications requiring non-polar solvent conditions.

Nuclear Magnetic Resonance (NMR) applications represent the primary use of mesitylene-d12 as a specialized solvent. The compound serves as a deuterated solvent for ¹H NMR spectroscopy where background interference from solvent protons must be eliminated [21]. Its chemical shift range is well-characterized, with aromatic protons appearing around δ 6.8 ppm and methyl protons at δ 2.3 ppm in the corresponding non-deuterated compound [22]. The deuterated version produces minimal interference in the proton NMR spectrum while maintaining excellent solvating properties.

Host-guest chemistry applications utilize mesitylene-d12 for studying encapsulation phenomena and supramolecular interactions. The compound has been employed in crystallographic studies of molecular recognition events, where its inert nature and good solvating ability allow for clean host-guest complex formation [19] [23]. Its thermal stability up to moderate temperatures makes it suitable for variable-temperature NMR studies and kinetic investigations.

Intermolecular interaction patterns in mesitylene-d12 are dominated by weak van der Waals forces and π-π stacking interactions between aromatic rings [24]. The deuteration subtly affects these interactions through altered polarizability and modified vibrational coupling. London dispersion forces remain the primary attractive interactions, with the increased molecular mass contributing to slightly enhanced intermolecular attraction. These effects manifest as the observed density increase and marginal boiling point elevation compared to the non-deuterated compound.

The solvation behavior of mesitylene-d12 toward various solutes closely parallels that of mesitylene, with minimal selectivity differences. The compound maintains good miscibility with other aromatic solvents and moderate solubility for polar organic compounds. Its water solubility remains extremely low, consistent with its hydrophobic aromatic character [25]. The isotope effect on solvation thermodynamics is generally small but may be detectable in precise calorimetric measurements of dissolution processes.

PropertyMesityleneMesitylene-d12Change
Molecular Weight (g/mol)120.19132.27+10.0%
Density at 25°C (g/mL)0.8640.947+9.6%
Melting Point (°C)-45-45No change
Boiling Point (°C)164-166165+1°C
Refractive Index (n₂₀/D)1.4991.496-0.003
Molecular SymmetryD₃ₕD₃ₘ (preserved)None

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Mesitylene-d12

Dates

Last modified: 08-16-2023

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